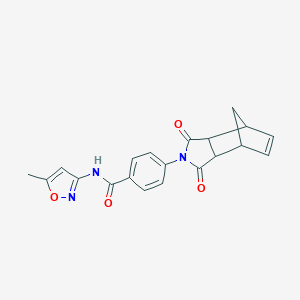
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7389, is a small molecule that has gained attention in the scientific community due to its potential in drug discovery and development. In
Mecanismo De Acción
BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which bind to acetylated histones and regulate gene expression. BRD4 is often overexpressed in cancer cells, and its inhibition has been shown to have anti-tumor effects. 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and inhibiting its activity. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the Tat protein, a key regulator of viral gene expression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a critical role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is its specificity for BRD4, which reduces the risk of off-target effects. However, its low yield and purity can make it challenging to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Another area of focus could be the identification of biomarkers that can predict response to 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in cancer patients. Additionally, further studies could explore the potential of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies to improve treatment outcomes. Finally, more research is needed to fully understand the mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other disease areas.
Métodos De Síntesis
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the preparation of 4-bromo-2-nitrophenol. This is then reacted with 2-amino-3-methylbutanol to form a benzoxazine intermediate, which is then reacted with phthalic anhydride to form the final product. The yield of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is around 20%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been primarily studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a critical role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can disrupt the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C21H17BrN2O4 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17BrN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-15(14)20(24)26)18-23-17-6-4-13(22)10-16(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
Clave InChI |
UFNPXDAHUFVUKK-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
SMILES canónico |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)

![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)


![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
